4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl-
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Overview
Description
4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a dioxin ring structure with additional ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- can be achieved through several methods. One common approach involves the reaction of diketene with acetone under controlled conditions. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted at temperatures ranging from 0 to 20°C . The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The dioxin ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are often employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new drugs with therapeutic potential.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in cycloaddition reactions, forming stable ring structures. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and radical-mediated processes .
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is structurally similar but has different substituents, leading to variations in reactivity and applications
2,2-Dimethyl-1,3-dioxolane: Another related compound with a different ring structure and substituents.
2,2-Dimethyl-1,3-dioxane-4,6-dione: This compound shares the dioxin ring but has distinct functional groups.
Uniqueness
4H-1,3-Dioxin-4-one, 2,2-diethyl-6-methyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of reactions makes it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
83559-36-8 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,2-diethyl-6-methyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C9H14O3/c1-4-9(5-2)11-7(3)6-8(10)12-9/h6H,4-5H2,1-3H3 |
InChI Key |
KUPZUTHZWNAXOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC(=CC(=O)O1)C)CC |
Origin of Product |
United States |
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